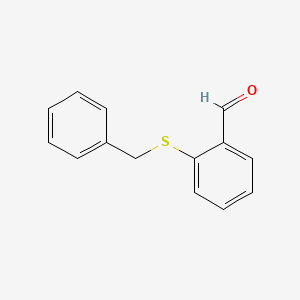![molecular formula C18H19N3O4 B2980793 Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1798025-04-3](/img/structure/B2980793.png)
Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” is a compound with a molecular weight of 370.3527 . It has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .Molecular Structure Analysis
The molecular structure of the compound is complex, with a formula of C20H18O7 . It incorporates di- or trimethoxyphenyl groups at the 3-position of the indole moiety, with different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These indoles have been evaluated for their anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 370.3527 . More detailed physical and chemical properties are not available in the current search results.Scientific Research Applications
Antimicrobial Activity
Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to synthesize compounds with variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Potential
The compound's scaffold, similar to benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as having potential anti-mycobacterial properties. A series of benzo[d]thiazole-2-carboxamides were prepared and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, indicating a therapeutic potential for tuberculosis treatment (Pancholia et al., 2016).
Synthesis and Structural Analysis
Electrooxidative methods were employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, showcasing the versatility of these compounds in synthetic chemistry. The yields of the corresponding cyclized compounds were significantly increased by using catalytic amounts of iodide ions, highlighting innovative approaches to chemical synthesis (Okimoto et al., 2012).
Molecular Interaction Studies
The antagonist potential of similar compounds has been studied, particularly in the context of the CB1 cannabinoid receptor. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This insight provides a foundation for understanding the molecular interactions and potential therapeutic applications of compounds within this chemical class (Shim et al., 2002).
Future Directions
The compound has shown potential in the synthesis of anticancer agents. These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-2-5-17(20-19-12)25-14-6-8-21(9-7-14)18(22)13-3-4-15-16(10-13)24-11-23-15/h2-5,10,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWZYPASCXJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)
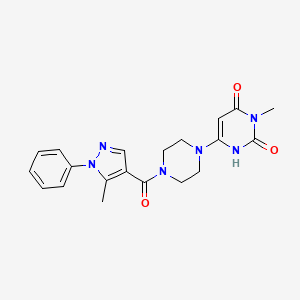
![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)
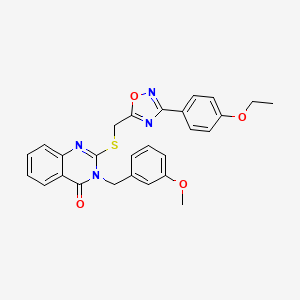
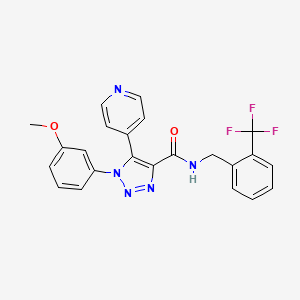
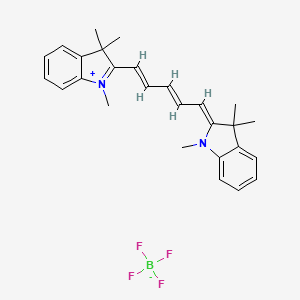
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2980718.png)
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)
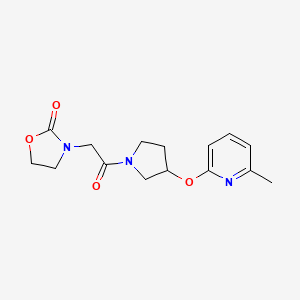
![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
